1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride

Catalog No.
S13269486
CAS No.
153505-66-9
M.F
C14H22ClNO4
M. Wt
303.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxy...

CAS Number

153505-66-9

Product Name

1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride

IUPAC Name

3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)propan-1-one;hydrochloride

Molecular Formula

C14H22ClNO4

Molecular Weight

303.78 g/mol

InChI

InChI=1S/C14H21NO4.ClH/c1-15(2)9-8-11(16)10-6-7-12(17-3)14(19-5)13(10)18-4;/h6-7H,8-9H2,1-5H3;1H

InChI Key

MITZVYZGXSUNRT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=C(C(=C(C=C1)OC)OC)OC.Cl

1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride is a chemical compound with the molecular formula C14_{14}H21_{21}ClN2_{2}O3_{3}. This compound features a propanone backbone substituted with a dimethylamino group and a 2,3,4-trimethoxyphenyl moiety. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water. The compound is often studied for its potential biological activities and applications in medicinal chemistry.

The reactivity of 1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride can be explored through various organic reactions typical of ketones and amines. Some potential reactions include:

  • Nucleophilic Addition: The carbonyl group of the propanone can undergo nucleophilic addition reactions with various nucleophiles.
  • Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions where the amine group can act as a base.
  • Reduction Reactions: The ketone functionality may be reduced to an alcohol under appropriate conditions.

These reactions can lead to the synthesis of derivatives with varying biological properties.

Research into the biological activity of 1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride suggests potential pharmacological effects. Compounds with similar structures have been investigated for:

  • Antidepressant Effects: Some derivatives exhibit activity against depression by modulating neurotransmitter levels.
  • Antitumor Activity: Certain analogs have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Properties: The compound may provide neuroprotection in models of neurodegenerative diseases.

Further studies are necessary to elucidate the specific mechanisms of action and therapeutic potential.

Synthesis of 1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride can be achieved through several methods:

  • Alkylation Reactions: Starting from a suitable dimethylamino compound and reacting it with a halogenated propanone derivative.
  • Condensation Reactions: Utilizing condensation techniques between 2,3,4-trimethoxyphenyl aldehydes and dimethylamine followed by reduction to yield the ketone.
  • Hydrochloride Formation: The final step involves treating the base form of the compound with hydrochloric acid to obtain the hydrochloride salt.

These methods often require careful control of reaction conditions to maximize yield and purity.

1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antidepressants or antitumor agents.
  • Research Chemicals: Utilized in laboratory studies focusing on neuropharmacology or cancer biology.
  • Chemical Probes: May serve as a molecular probe in biochemical assays to study enzyme interactions or receptor binding.

Interaction studies involving 1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride are crucial for understanding its pharmacodynamics and pharmacokinetics. Key areas of focus include:

  • Protein Binding Studies: Investigating how the compound interacts with plasma proteins which can affect its bioavailability.
  • Receptor

Several compounds share structural similarities with 1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey FeaturesBiological Activity
3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone hydrochloride37951-53-4Contains methoxy substitutionAntidepressant properties
3-(Dimethylamino)-1-(2-methoxyphenyl)-2-methyl-1-propanone hydrochlorideNot availableSimilar structure but different substitutionPotential neuroprotective effects
1-Propanone, 3-(dimethylamino)-1-(tetrahydro-2-thienyl)- hydrochloride7248-35-3Contains thiophene ringAntitumor activity

The unique combination of the trimethoxyphenyl group and its specific biological activities distinguish 1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)- from these similar compounds. Further research could reveal additional insights into its therapeutic potential and applications in various fields.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

303.1237359 g/mol

Monoisotopic Mass

303.1237359 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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